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1,1,1-Tris(p-glycidyloxyphenyl)propane

Cat. No.: B12769431
CAS No.: 68517-02-2
M. Wt: 488.6 g/mol
InChI Key: VLVBXHBIJRSJKD-UHFFFAOYSA-N
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Description

Contextualization within High-Performance Multifunctional Epoxy Resins

Multifunctional epoxy resins are a critical class of thermosetting polymers valued for their superior mechanical strength, thermal stability, and chemical resistance compared to their bifunctional counterparts like the commonly used diglycidyl ether of bisphenol A (DGEBA). The trifunctional nature of 1,1,1-Tris(p-glycidyloxyphenyl)ethane allows it to act as a cross-linking agent, significantly increasing the cross-link density of the polymer matrix. This high cross-link density is directly responsible for enhanced thermal properties, such as a higher glass transition temperature (Tg), and improved mechanical characteristics, including increased stiffness and strength. researchgate.net

Due to these attributes, 1,1,1-Tris(p-glycidyloxyphenyl)ethane is utilized in demanding applications where performance is paramount. These include adhesives, coatings, and matrices for fiber-reinforced composites in the aerospace, automotive, and electronics industries. researchgate.netresearchgate.net For instance, its incorporation into formulations for printed circuit boards and electronic encapsulation materials is driven by the need for high thermal and chemical resistance. researchgate.net The use of such high-performance epoxy systems contributes to the durability and reliability of components in harsh operating environments. researchgate.net

A commercially available example of a resin based on this compound is EPALLOY® 9000, which is noted for its low melt viscosity at moderately elevated temperatures, facilitating processing in applications like bonding, coating, and molding. researchgate.net The high aromatic character and functionality of this resin lead to cured compositions with high thermal and chemical resistance, as well as increased tensile, flexural, and compression strength. researchgate.net

The following table presents a summary of research findings on the properties of a composite material incorporating 1,1,1-Tris(p-glycidyloxyphenyl)ethane, illustrating its impact on mechanical performance.

Table 1: Effect of 1,1,1-Tris(p-glycidyloxyphenyl)ethane (THPE-GE) Concentration on the Mechanical Properties of a Flax Fiber-Reinforced Epoxidized Soybean Oil (ESO) Composite

THPE-GE Concentration (wt%) Flexural Modulus (GPa) Flexural Strength (MPa)
0 2.8 60
10 3.5 75
20 4.2 90
30 5.0 105

Data sourced from a study by Liu and Erhan (2008). researchgate.net The study investigated a "green composite" where THPE-GE was used as a co-matrix with epoxidized soybean oil (ESO) and reinforced with flax fibers.

Research Landscape and Significance of 1,1,1-Tris(p-glycidyloxyphenyl)ethane Derivatives

The research landscape surrounding 1,1,1-Tris(p-glycidyloxyphenyl)ethane extends to the synthesis and characterization of its derivatives to further tailor material properties for specific applications. The precursor, 1,1,1-Tris(p-hydroxyphenyl)ethane (THPE), serves as a versatile platform for creating a variety of branched polymers. researchgate.net

Studies have explored the polycondensation of silylated THPE with other monomers to create branched poly(ether ketone)s. researchgate.net These polymers can be further functionalized by leveraging the reactive pendant groups. For example, the trimethylsiloxy group can be used for in situ alkylation with various agents to introduce nitrile, allyl, or sulfonic acid groups. researchgate.net Such modifications can influence properties like solubility, reactivity, and ion-exchange capacity, opening up possibilities for applications in areas like proton-exchange membranes. researchgate.net

While direct derivatization of the epoxy-functionalized 1,1,1-Tris(p-glycidyloxyphenyl)ethane is less commonly reported, the principle of using the core THPE structure to build more complex, functional, and high-performance polymers is a significant area of research. The trifunctional nature of the parent molecule allows for the creation of hyperbranched and dendritic structures with unique properties.

A related area of research involves the use of other trifunctional epoxy monomers, such as tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), which shares structural similarities with THPE-GE. Studies on THPMTGE cured with anhydrides have demonstrated the formation of highly cross-linked networks with high glass transition temperatures (167–196 °C) and excellent thermomechanical properties, including a high storage modulus (E' ~3–3.5 GPa). researchgate.net These findings provide valuable insights into the performance potential of thermosets based on trifunctional aromatic epoxides like 1,1,1-Tris(p-glycidyloxyphenyl)ethane.

The following table summarizes the properties of a thermoset based on the related compound, tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), offering a comparative perspective on the performance of high-functionality epoxy systems.

Table 2: Mechanical and Thermal Properties of a Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) based Thermoset

Property Value
Glass Transition Temperature (Tg) 167 - 196 °C
Storage Modulus (E') ~3 - 3.5 GPa
Young's Modulus 1.25 - 1.31 GPa
Elongation at Break ~4 - 5%
Tensile Stress ~35 - 45 MPa
Thermal Stability (TGA) > 340 °C

Data sourced from a study on THPMTGE copolymerized with anhydrides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O6 B12769431 1,1,1-Tris(p-glycidyloxyphenyl)propane CAS No. 68517-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68517-02-2

Molecular Formula

C30H32O6

Molecular Weight

488.6 g/mol

IUPAC Name

2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]propyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C30H32O6/c1-2-30(21-3-9-24(10-4-21)31-15-27-18-34-27,22-5-11-25(12-6-22)32-16-28-19-35-28)23-7-13-26(14-8-23)33-17-29-20-36-29/h3-14,27-29H,2,15-20H2,1H3

InChI Key

VLVBXHBIJRSJKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of 1,1,1 Tris P Glycidyloxyphenyl Propane

Precursor Synthesis: 1,1,1-Tris(4-hydroxyphenyl)ethane

The cornerstone of producing 1,1,1-Tris(p-glycidyloxyphenyl)ethane lies in the efficient synthesis of its precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE). This trifunctional phenol (B47542) is the molecular backbone upon which the reactive glycidyl (B131873) groups are subsequently attached.

Synthetic Pathways for Trifunctional Phenolic Precursors (e.g., Phenol-Carbonyl Condensation)

The primary and most economically viable method for synthesizing 1,1,1-Tris(4-hydroxyphenyl)ethane is through the acid-catalyzed condensation of phenol with a suitable carbonyl-containing compound. google.com This approach is analogous to the well-established industrial synthesis of bisphenol A (BPA) from phenol and acetone. google.comresearchgate.netresearchgate.net Two main carbonyl reactants have been successfully employed for the synthesis of THPE:

Reaction of Phenol with 4-Hydroxyacetophenone: This method involves the direct condensation of phenol with 4-hydroxyacetophenone. chemicalbook.com While effective, the relatively high cost of 4-hydroxyacetophenone can make this route less economically attractive for large-scale production. google.com

Reaction of Phenol with 2,4-Pentanedione: A more cost-effective pathway utilizes the reaction of an excess of phenol with 2,4-pentanedione. google.comgoogle.com This reaction also produces bisphenol A as a significant by-product. google.com

The reaction mechanism involves the electrophilic attack of the protonated carbonyl group on the electron-rich phenol ring, followed by subsequent dehydration and rearrangement to form the stable triphenyl ethane (B1197151) structure.

Catalytic Systems and Process Optimization for Precursor Yield and Purity

The efficiency of THPE synthesis is highly dependent on the catalytic system and reaction conditions. Various catalysts and promoters are employed to maximize the yield and purity of the final product.

Catalytic Systems:

Acid Catalysts: Strong acids are essential for promoting the condensation reaction. Sulfuric acid is a commonly used catalyst. google.com Other acidic catalysts that have been explored include hydrochloric acid in the presence of zinc chloride. chemicalbook.com

Promoters/Co-catalysts: To enhance the reaction rate and selectivity, mercapto-containing compounds are often used as promoters. google.com Mercaptoalkanesulfonic acids, such as 3-mercaptopropanesulfonic acid, have been shown to be particularly effective in increasing the yield of THPE when used in conjunction with sulfuric acid. google.com

Process Optimization: Key parameters that are optimized to improve the yield and purity of THPE include:

Molar Ratio of Reactants: An excess of phenol is typically used to drive the reaction towards the desired product and to minimize the formation of by-products. Molar ratios of phenol to the ketone reactant can range from 6:1 to as high as 30:1. google.comgoogle.com

Temperature: The reaction temperature is carefully controlled, typically in the range of 30°C to 80°C. google.com Lower temperatures can lead to slow reaction rates, while higher temperatures may promote undesirable side reactions. google.com

Reaction Time: The duration of the reaction is another critical factor, with typical times ranging from 10 to 50 hours. google.com

Purification: After the reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Purification methods often involve precipitation, washing with various solvents (such as methylene (B1212753) chloride and water/methanol mixtures), and recrystallization from solvents like methanol. google.comchemicalbook.com The use of activated carbon and reducing agents like sodium borohydride (B1222165) can also be employed to improve the color and purity of the final product. chemicalbook.com

Table 1: Summary of Synthetic Conditions for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Carbonyl ReactantCatalyst SystemMolar Ratio (Phenol:Ketone)TemperatureReported YieldReference
4-HydroxyacetophenoneZinc Chloride / Hydrochloric Acid~8.3:160°C91.1% (crude) chemicalbook.com
2,4-PentanedioneSulfuric Acid / 3-Mercaptopropanesulfonic Acid~6:1 to 9:130-55°C55.8% (crude) google.com

Glycidyl Ether Formation: Synthesis of 1,1,1-Tris(p-glycidyloxyphenyl)propane

The conversion of the trifunctional phenolic precursor to the final epoxy resin involves the formation of glycidyl ethers at each of the three hydroxyl groups.

Epichlorohydrin-Based Glycidylation of Trifunctional Phenols

The most common method for synthesizing glycidyl ethers is the reaction of the phenolic compound with an excess of epichlorohydrin (B41342) in the presence of a basic substance. researchgate.net This process, often referred to as O-glycidylation, proceeds in two main steps:

Coupling Reaction: The phenolic hydroxyl group reacts with epichlorohydrin to form a halohydrin ether intermediate. This step is typically catalyzed by a Lewis acid or a phase transfer catalyst to facilitate the reaction between the phenol and epichlorohydrin. researchgate.netgoogle.com

Dehydrohalogenation: The intermediate halohydrin is then treated with a stoichiometric amount of a base, such as sodium hydroxide, to eliminate a molecule of hydrogen chloride and form the desired epoxide ring. google.com

For trifunctional phenols like THPE, this reaction is carried out to completion to ensure that all three hydroxyl groups are converted to glycidyl ethers, resulting in a triglycidyl ether epoxy resin. The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can be beneficial in facilitating the reaction between the aqueous alkaline phase and the organic phase containing the phenol and epichlorohydrin. researchgate.net

Alternative Epoxidation Approaches and Reaction Mechanisms

While epichlorohydrin-based glycidylation is the dominant method, alternative epoxidation techniques exist. For instance, unsaturated compounds can be epoxidized using peroxy acids, a method known as the Prilezhaev reaction. wiley-vch.de In the context of modifying phenolic precursors, this could involve first alkylating the phenol with an unsaturated compound and then epoxidizing the double bond. researchgate.net However, this approach is less direct and may introduce other functional groups that could affect the final properties of the resin.

The mechanism of epoxidation is crucial for controlling the structure and properties of the final product. In the epichlorohydrin route, the nucleophilic attack of the phenoxide ion on the terminal carbon of epichlorohydrin is followed by an intramolecular nucleophilic substitution to form the oxirane ring. Careful control of the reaction conditions is necessary to minimize side reactions, such as the formation of polymers or the hydrolysis of the epoxide groups.

Rational Design and Molecular Modification of this compound Analogues

The "rational design" of analogues of this compound involves the systematic modification of its molecular structure to achieve specific desired properties in the resulting cured epoxy resin. rsc.org This can be approached in several ways:

Modification of the Backbone: The central core of the molecule can be altered. For example, replacing the ethane bridge with other aliphatic or aromatic structures could influence properties such as thermal stability, flexibility, and chemical resistance. Introducing different functional groups onto the aromatic rings of the precursor phenol can also be a strategy to impart specific functionalities.

Blending with Other Epoxy Resins: A common industrial practice is to blend different epoxy resins to achieve a balance of properties. For instance, blending a trifunctional epoxy resin like triglycidyl ether of THPE with a standard difunctional resin like the diglycidyl ether of bisphenol A (DGEBA) can increase the crosslink density and improve the thermal and mechanical properties of the cured material. tandfonline.com

Use of Different Curing Agents: The properties of the final thermoset are also heavily influenced by the curing agent used. By selecting different hardeners (e.g., amines, anhydrides), the crosslinking chemistry can be altered, leading to materials with a wide range of characteristics.

The goal of such molecular engineering is to create epoxy systems with tailored performance for specific applications, such as in advanced composites, coatings, and electronic materials. tandfonline.com

Design Principles for Enhanced Reactivity and Network Attributes

The reactivity of the glycidyl ether groups and the final properties of the cured network are intricately linked to the molecular design of the epoxy resin system. For this compound, its trifunctional nature inherently leads to a high crosslink density when cured with suitable hardeners, such as aromatic or aliphatic amines. This high degree of crosslinking contributes to a rigid network structure, resulting in materials with high glass transition temperatures (Tg) and good thermal stability.

The selection of the curing agent is a critical factor in tailoring the network attributes. The use of diamine hardeners, for instance, leads to the formation of a three-dimensional network through the reaction of amine hydrogens with the epoxy groups. nih.gov The stoichiometry between the epoxy resin and the curing agent must be carefully controlled to achieve optimal properties. An imbalance can lead to incomplete curing and a less integrated network, which can negatively impact the mechanical and thermal performance of the final material.

Furthermore, the inherent structure of the monomer influences the network formation. The spatial arrangement of the three reactive glycidyl ether groups affects their accessibility and reactivity during the curing process. This can lead to the formation of complex network topologies, potentially including cyclic structures, which can influence the final material properties. cnrs.fr The use of near-infrared spectroscopy and other analytical techniques can be employed to monitor the curing kinetics and understand the evolution of the network structure, including the consumption of primary and secondary amines and the formation of tertiary amines and ether linkages. nih.gov

Integration of Flame Retardant Moieties (e.g., Phosphorus, Nitrogen)

A significant area of molecular engineering for epoxy resins, including those based on this compound, is the enhancement of their flame retardancy. This is often achieved by incorporating elements such as phosphorus and nitrogen into the polymer network. These elements can act synergistically to suppress combustion through various mechanisms in both the gas and condensed phases. cnrs.fr

Phosphorus-containing compounds are particularly effective flame retardants for epoxy resins. usq.edu.au They can be introduced as reactive flame retardants, where the phosphorus moiety is chemically bonded into the epoxy network, or as additive flame retardants. Reactive flame retardants are often preferred as they are less prone to migration and leaching. For a trifunctional epoxy like this compound, phosphorus can be incorporated by using a phosphorus-containing curing agent or by modifying the epoxy monomer itself. One common approach involves the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which can react with epoxy groups or be integrated into curing agent structures. cnrs.frnih.gov

The introduction of phosphorus can lead to the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. Nitrogen-containing compounds can also contribute to flame retardancy by releasing inert gases that dilute the flammable volatiles and by promoting char formation. cnrs.fr The synergistic effect of phosphorus and nitrogen often leads to enhanced flame retardant efficiency. For example, the use of a curing agent containing both phosphorus and nitrogen can significantly improve the Limiting Oxygen Index (LOI) and achieve a high rating in the UL-94 vertical burn test. cnrs.fr

Table 1: Illustrative Data on Flame Retardant Epoxy Resins

Flame Retardant System Phosphorus Content (wt%) LOI (%) UL-94 Rating
DGEBA/DDM (Control) 0 24.5 -
DGEBA/P-Amine Curing Agent 1.0 >35.6 V-0

This table presents illustrative data based on studies of similar epoxy systems to demonstrate the effect of phosphorus-containing flame retardants. DGEBA (Diglycidyl ether of bisphenol A) and DDM (Diaminodiphenylmethane) are common components in epoxy formulations.

Development of Hyperbranched Epoxy Systems Incorporating Trifunctional Cores

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant interest for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. frontiersin.org The trifunctional nature of this compound makes it an ideal candidate to act as a core molecule (a B3 type monomer) for the synthesis of hyperbranched epoxy systems.

One common method for creating hyperbranched polymers is the A2 + B3 polycondensation reaction. In this approach, a difunctional monomer (A2) is reacted with a trifunctional monomer (B3), such as this compound. This leads to the formation of a highly branched structure with numerous terminal epoxy groups. These hyperbranched epoxy resins can exhibit lower viscosity compared to their linear analogues of similar molecular weight, which can be advantageous for processing.

The properties of the resulting hyperbranched polymer can be tailored by the choice of the A2 monomer and the reaction conditions. For instance, using a flexible A2 monomer can lead to a more flexible hyperbranched structure, which can act as a toughening agent for conventional epoxy resins. Conversely, a rigid A2 monomer will result in a more rigid hyperbranched polymer.

The development of hyperbranched polymers from trifunctional cores like 1,1,1-tris(hydroxymethyl)propane (a precursor to a triglycidyl ether) has been demonstrated, showcasing the feasibility of this approach. yildiz.edu.tr These hyperbranched structures can be used as modifiers to improve the toughness and other mechanical properties of standard epoxy formulations without significantly compromising their thermal stability.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide DOPO
Diglycidyl ether of bisphenol A DGEBA
Diaminodiphenylmethane DDM
1,1,1-tris(hydroxymethyl)propane TMP

Polymerization and Curing Mechanisms of 1,1,1 Tris P Glycidyloxyphenyl Propane Systems

Curing Kinetics and Reaction Pathway Elucidation

The curing of 1,1,1-Tris(p-glycidyloxyphenyl)propane, a trifunctional epoxy resin, involves the transformation of a liquid monomer into a highly crosslinked, three-dimensional solid network. The kinetics and pathways of this transformation are critical to understanding the final properties of the thermoset material and are heavily dependent on the curing agent and thermal conditions employed.

The study of curing kinetics for epoxy systems, including those based on this compound, is commonly performed using Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the heat flow associated with the exothermic curing reaction, allowing for a detailed analysis of the reaction rate and degree of cure.

Isothermal Analysis: In isothermal DSC, the sample is rapidly heated to a specific curing temperature, which is then held constant. The heat flow is recorded as a function of time. For complex systems, a single bell-shaped peak is often observed, which can be modeled to understand the reaction kinetics at that temperature. researchgate.net Isothermal curing studies are crucial for determining kinetic parameters like the reaction order and rate constant under specific processing conditions. mdpi.com

The degree of cure (α) at any point can be determined from the heat released during the reaction. The total heat of reaction (ΔH_total) is obtained by integrating the area under the DSC curve.

To quantify the kinetics of the curing process from non-isothermal DSC data, several model-free isoconversional methods are employed. These methods analyze data obtained at multiple heating rates to determine the activation energy (Ea) of the reaction without assuming a specific reaction model.

Kissinger and Ozawa Methods: The Kissinger and Ozawa methods are the most common approaches. researchgate.netunileoben.ac.at They relate the peak exothermic temperature (Tp) from dynamic DSC scans to the heating rate (β).

Kissinger Equation: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp)

Ozawa Equation: ln(β) = Constant - 1.052 * (Ea / R * Tp)

By plotting the left-hand side of the equations against 1/Tp using data from several heating rates, the activation energy (Ea) can be calculated from the slope of the resulting straight line. researchgate.netresearchgate.net While direct kinetic data for this compound is not prevalent in the provided search results, a study on a blend containing the structurally similar trifunctional epoxy tris(4-glycidyloxyphenyl)methane (E3) provides analogous data. researchgate.net

Šesták–Berggren Method: For many epoxy systems, the curing process is autocatalytic, meaning a reaction product (typically a hydroxyl group) catalyzes the reaction. The Šesták–Berggren (S-B) model is a flexible kinetic model that can accurately describe such autocatalytic reactions. mdpi.commdpi.com The S-B equation is given by:

dα/dt = k(T) * α^m * (1-α)^n

where k(T) is the temperature-dependent rate constant, and m and n are the reaction orders. This model has been successfully used to describe the curing behavior of hyperbranched epoxy resins, where it accounts for the complex reaction mechanisms. mdpi.com

Table 1: Example Kinetic Parameters for a Trifunctional Epoxy System (Tris(4-glycidyloxyphenyl)methane) Cured with a Phenolic Agent and TPP Catalyst. Data is analogous and used for illustrative purposes.
Kinetic MethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
KissingerValue not specifiedValue not specified researchgate.net
OzawaValue not specifiedNot Applicable researchgate.net

Note: Specific values for Ea and A for the analogous compound were noted as being calculated but not explicitly provided in the abstract of the cited source. researchgate.net

The choice of curing agent (hardener) is paramount as it dictates the reaction pathway, cure speed, and the final network structure, including the crosslinking density.

Amine hardeners are widely used for curing epoxy resins. The curing mechanism involves a nucleophilic addition reaction between the amine groups and the epoxide (oxirane) rings. cnrs.fr

The primary amine first reacts with an epoxy group to form a secondary amine and a hydroxyl group. nih.gov This newly formed secondary amine can then react with a second epoxy group, creating a tertiary amine and another hydroxyl group. cnrs.frnih.gov These reactions result in the formation of a three-dimensional network. The hydroxyl groups generated during the reaction can have a significant autocatalytic effect, accelerating the subsequent amine-epoxy reactions. cnrs.fr

Table 2: General Reaction Steps for Amine-Epoxy Curing
StepReactantsProducts
1Epoxy Group + Primary Amine (R-NH₂)Secondary Amine (-NH-) + Hydroxyl Group (-OH)
2Epoxy Group + Secondary Amine (-NH-)Tertiary Amine (-N-) + Hydroxyl Group (-OH)

The trifunctionality of this compound, meaning it has three epoxy groups per molecule, allows for the formation of a very dense and rigid network structure when cured with suitable amine hardeners. The crosslink density is a measure of the number of crosslinks per unit volume in the polymer network. It can be evaluated experimentally using Dynamic Mechanical Analysis (DMA) by measuring the storage modulus (E') in the rubbery plateau region above the glass transition temperature (Tg). nist.govresearchgate.net A higher crosslink density generally leads to increased stiffness, higher Tg, and improved chemical resistance, but can also result in increased brittleness. researchgate.net The crosslink density can be systematically altered by using different amine curing agents, for instance, by varying the chain length of n-alkyl diamines. researchgate.net

Acid anhydrides are another important class of curing agents for epoxy resins, often used in applications requiring high thermal and chemical resistance. The reaction mechanism is more complex than with amines and is highly dependent on the presence of an initiator.

Typically, the reaction is initiated by a nucleophile, such as a hydroxyl group (which may be present on the epoxy resin backbone or added as a co-catalyst like an alcohol or tertiary amine). The initiator opens the anhydride (B1165640) ring to form a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride molecule, propagating the alternating addition copolymerization of epoxy and anhydride moieties. A competing reaction is the etherification (homopolymerization) of epoxy groups, which can be catalyzed by the presence of tertiary amines or other catalysts. The ratio of anhydride to epoxy groups (A/E ratio) is a critical formulation parameter that influences which reaction dominates and affects the final properties of the cured network.

Catalytic curing involves the use of a catalyst to initiate the homopolymerization of the epoxy resin or to accelerate the reaction between the epoxy and a co-curing agent. Catalysts can be Lewis acids (e.g., boron trifluoride complexes) or Lewis bases (e.g., tertiary amines, imidazoles).

Research on blends containing the similar trifunctional epoxy tris(4-glycidyloxyphenyl)methane has shown that catalysts like triphenyl phosphine (B1218219) (TPP) can effectively catalyze the phenol-epoxy reaction. researchgate.net In such systems, the catalyst plays a crucial role in the cure characterization. researchgate.net

A key challenge in catalytic systems is controlling the reaction onset, a property known as latency. A latent catalyst system is one that is inactive at room temperature, providing a long pot life for formulation and processing, but which activates rapidly at a specific elevated temperature to cure the resin. This can be achieved by using catalysts that are blocked or encapsulated, or by using compounds that generate the active catalytic species only upon heating. Amphiphilic imidazole (B134444) derivatives have been investigated as thermal latent catalysts, showing better latency than traditional imidazole catalysts by remaining stable at room temperature but providing near-complete curing at elevated temperatures. researchgate.net

Influence of Curing Agent Chemistry on Reaction Rates and Mechanisms

Network Formation and Architectures in Cured this compound Resins

The curing of this compound with a suitable hardener, such as an amine or anhydride, initiates a series of chemical reactions that transform the low-viscosity liquid resin into a solid, insoluble, and infusible three-dimensional network. nih.govacs.org The trifunctional nature of this epoxy monomer, possessing three reactive epoxide groups per molecule, is fundamental to the formation of a highly crosslinked and robust network structure. nih.govacs.org

Gelation and Vitrification Dynamics During Thermosetting

During the curing process, two critical transformations occur: gelation and vitrification. These events define the processing window and the ultimate properties of the thermoset.

Gelation is the point at which an infinitesimally small amount of insoluble, crosslinked polymer network is formed. polymerinnovationblog.com It marks the transition from a viscous liquid to an elastic solid, where the material loses its ability to flow and is no longer processable. polymerinnovationblog.compolymerinnovationblog.com For a trifunctional system like this compound, gelation occurs at a lower degree of chemical conversion compared to difunctional systems due to the higher number of reactive sites per molecule, which accelerates the formation of an infinite network. polymerinnovationblog.compolymerinnovationblog.com The gel point is a crucial parameter, defining the working life or "pot life" of the epoxy system. polymerinnovationblog.compolymerinnovationblog.com

Vitrification is the process where the thermoset transforms into a glassy solid. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the reacting system, which continuously increases as the crosslinking reaction progresses, reaches the isothermal cure temperature (T_cure). polymerinnovationblog.compolymerinnovationblog.com Once the system vitrifies, molecular mobility is severely restricted, and the rate of the curing reaction slows dramatically, becoming diffusion-controlled rather than kinetically controlled. polymerinnovationblog.compolymerinnovationblog.com If the cure temperature is below the fully cured glass transition temperature (Tg∞) of the resin system, vitrification will occur, potentially leading to an incomplete cure. polymerinnovationblog.com To achieve full cure and optimal properties, a post-curing step at a temperature above Tg∞ is often necessary.

The interplay between gelation and vitrification can be visualized using a Time-Temperature-Transformation (TTT) diagram, which maps the different states of the thermoset (liquid, gelled rubber, ungelled glass, gelled glass) as a function of cure time and temperature. polymerinnovationblog.com

Table 1: Key Events in Thermosetting of this compound

PhenomenonDescriptionControlling FactorsPractical Implication
GelationThe formation of an infinite, crosslinked polymer network from soluble molecules. polymerinnovationblog.comMonomer functionality, stoichiometry, reaction kinetics. polymerinnovationblog.comDefines the end of the material's work-life; it can no longer be processed. polymerinnovationblog.compolymerinnovationblog.com
VitrificationThe transition to a glassy state when the rising Tg equals the cure temperature. polymerinnovationblog.comCure temperature, glass transition temperature of the fully cured network (Tg∞). polymerinnovationblog.comDramatically slows the curing reaction, potentially leading to incomplete cure if Tcure < Tg∞. polymerinnovationblog.com

Control of Crosslink Density and Network Homogeneity

The crosslink density , defined as the number of effective crosslinks per unit volume, is a primary determinant of the properties of the cured epoxy resin. masterbond.com For this compound, its inherent trifunctionality leads to a high crosslink density, resulting in a rigid material with high thermal stability and mechanical strength. nih.govmasterbond.com

Several strategies can be employed to control and tailor the crosslink density:

Stoichiometry: Adjusting the ratio of epoxy groups to hardener reactive sites significantly impacts the network structure. An off-stoichiometric ratio can lead to a lower crosslink density and the formation of dangling chain ends, which can alter mechanical properties. researchgate.net

Blending with other epoxies: The crosslink density can be systematically reduced by blending the trifunctional this compound with difunctional epoxy resins (like DGEBA) or monofunctional reactive diluents. This allows for a trade-off between properties like stiffness and toughness. researchgate.net

Choice of Curing Agent: The functionality and chemical structure of the curing agent play a crucial role. For instance, a difunctional amine will create a different network structure than a polyfunctional amine or an anhydride. researchgate.net

Network homogeneity is another critical factor. An ideal, homogeneous network has a uniform distribution of crosslinks. However, in practice, especially with highly functional monomers like this compound, network formation can be non-uniform. core.ac.uk Differences in the reactivity of the hardener's functional groups (e.g., primary vs. secondary amines) can lead to the formation of localized regions with high crosslink density, resulting in a heterogeneous network. core.ac.uk This heterogeneity can affect the material's ultimate mechanical properties and performance.

Table 2: Influence of Crosslink Density on Epoxy Resin Properties (General Trends)

PropertyEffect of Increasing Crosslink DensityRationale
Glass Transition Temperature (Tg)IncreasesRestricts segmental motion of polymer chains. rsc.org
Tensile Strength & ModulusIncreasesCreates a more rigid and stiff network. masterbond.comrsc.org
Elongation at Break / ToughnessDecreasesReduces the network's ability to deform and absorb energy before fracturing, leading to increased brittleness. researchgate.netrsc.org
Chemical & Solvent ResistanceIncreasesA denser network makes it more difficult for solvent molecules to penetrate. researchgate.net

Engineering of Covalent Adaptable Networks (CANs) and Vitrimers from Trifunctional Epoxies

A significant advancement in polymer science is the development of Covalent Adaptable Networks (CANs), a class of materials that includes vitrimers. researchgate.net These materials bridge the gap between traditional thermosets and thermoplastics. zju.edu.cn While they possess the robust mechanical properties of crosslinked thermosets at service temperatures, they can be reprocessed, reshaped, and even self-healed at elevated temperatures, similar to thermoplastics. nih.govmdpi.com This unique behavior is achieved by incorporating dynamic covalent bonds into the polymer network. zju.edu.cn Trifunctional epoxies like this compound are excellent candidates for building the highly crosslinked backbone of these advanced materials.

The dynamic nature of vitrimers stems from associative bond exchange reactions, where a new bond is formed concurrently as an old one breaks, thus maintaining a constant crosslink density throughout the process. researchgate.netmdpi.com

Transesterification: This is a prominent mechanism for creating epoxy-based vitrimers. researchgate.netnih.gov When this compound is cured with a carboxylic acid or anhydride hardener, a network rich in ester linkages and hydroxyl groups is formed. At elevated temperatures, and often with the aid of an internal or external catalyst, the hydroxyl groups can attack the ester linkages, leading to a swap in network connections (transesterification). researchgate.netmdpi.com This exchange allows the network to relax stress and flow without losing its integrity. nih.gov

Imine Exchange: Imine bonds (-C=N-), formed from the reaction of an amine and an aldehyde, can also serve as dynamic links. researchgate.net To create an imine-based vitrimer, this compound can be cured with a hardener that contains dynamic imine groups. mdpi.com The exchange between imine bonds (imine metathesis) or with free amines (transamination) allows for network rearrangement. mdpi.comresearchgate.net These systems are attractive as they can exhibit rapid stress relaxation and can be designed from readily available precursors. researchgate.netdigitellinc.com

The hallmark of vitrimers is their ability to rearrange their network topology in response to an external stimulus, most commonly heat. mdpi.com This rearrangement is thermally activated and becomes significant above a characteristic temperature known as the topology freezing transition temperature (T_v). mdpi.comresearchgate.net

Below T_v, the bond exchange reactions are extremely slow, and the material behaves like a classical thermoset. mdpi.com Above T_v, the exchange reactions become sufficiently fast to allow for macroscopic changes within a reasonable timeframe. This stimuli-responsive behavior enables several key properties:

Stress Relaxation and Reprocessing: When held at a temperature above T_v, the material can relax applied stress as the network rearranges. This allows the material to be reshaped, repaired, or reprocessed by hot-pressing. researchgate.netnih.gov

Self-Healing: If a crack forms, heating the material above T_v can enable the network to rearrange across the fractured interface, healing the damage and restoring mechanical properties. nih.govmdpi.com

Shape Memory: The permanent crosslinked network can store a permanent shape, while a temporary shape can be programmed by deforming the material at a high temperature and cooling it down. The original shape can be recovered upon reheating. researchgate.net

While heat is the most common stimulus, research is also exploring the use of light or specific chemical agents to trigger network rearrangement, opening up possibilities for more targeted and controlled responses. rsc.orgnih.gov

Advanced Characterization Techniques for 1,1,1 Tris P Glycidyloxyphenyl Propane Polymeric Systems

Spectroscopic Analysis of Reaction Progress and Chemical Structure

Spectroscopic methods are indispensable for tracking the chemical transformations that occur during the curing process and for verifying the structure of both the monomer and the resulting polymer.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the curing of epoxy resins by tracking the changes in characteristic functional group absorptions. researchgate.netresearchgate.net The primary reaction during curing involves the opening of the oxirane (epoxy) ring. This event can be readily followed by monitoring the disappearance of the absorption band corresponding to the epoxy group, which typically appears around 915 cm⁻¹.

Simultaneously, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction can be observed by the appearance or increase in a broad absorption band in the region of 3200-3600 cm⁻¹. uctm.edu The curing process can be monitored in real-time or by analyzing samples at different stages of cure. researchgate.net The degree of conversion of the epoxy groups can be quantified by comparing the peak area of the epoxy band at 915 cm⁻¹ at a given time to its initial area, often using a stable, non-reacting peak (e.g., a C-H or C=C aromatic stretching vibration around 1510 cm⁻¹ or 1610 cm⁻¹) as an internal standard to normalize the spectra.

Table 1: Key FTIR Absorption Bands for Monitoring the Curing of 1,1,1-Tris(p-glycidyloxyphenyl)propane

Functional Group Wavenumber (cm⁻¹) Change During Curing
Epoxy Ring (oxirane) ~915 Decreases
Aromatic C=C ~1510, ~1610 Remains Constant (Internal Standard)
Hydroxyl (-OH) ~3200-3600 (broad) Increases
Ether (C-O-C) ~1035, ~1245 Changes/Increases

Data compiled from general epoxy curing literature. researchgate.netuctm.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information, making it an essential tool for the definitive structural elucidation of the this compound monomer and for monitoring the curing reaction. semanticscholar.orgnih.govresearchgate.netsemanticscholar.org

¹H NMR: In the ¹H NMR spectrum of the monomer, characteristic signals for the protons of the glycidyl (B131873) group are observed. The methine proton (-CH-) of the oxirane ring typically appears as a multiplet around 3.3 ppm, while the methylene (B1212753) protons (-CH₂) of the ring appear as two distinct multiplets around 2.7 and 2.9 ppm. The protons of the methylene group attached to the phenolic oxygen (-O-CH₂-) are also clearly visible. As the curing reaction proceeds, these sharp signals corresponding to the epoxy ring protons broaden and diminish, indicating their consumption and incorporation into the rigid polymer network.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbons of the epoxy ring in the monomer give rise to distinct signals, typically around 44 ppm (-CH₂) and 50 ppm (-CH-). Upon polymerization, these signals decrease in intensity and new signals corresponding to the carbons of the newly formed polymer backbone appear, confirming the structural changes. mdpi.com

Quantitative NMR techniques can also be employed to determine the degree of cure by integrating the signals of the remaining epoxy groups relative to an internal standard or a non-reacting group within the molecule. sci-hub.se

Thermal Analysis for Curing Behavior and Network Transitions

Thermal analysis techniques are crucial for characterizing the curing process, the thermal stability of the final thermoset, and its thermomechanical properties.

Differential Scanning Calorimetry (DSC) is the primary technique for studying the curing kinetics of epoxy systems. researchgate.netwsu.edu A non-isothermal DSC scan of the uncured this compound formulated with a curing agent shows a characteristic broad exothermic peak. This peak represents the heat released during the crosslinking reactions. revistapolimeros.org.br

Key parameters obtained from a non-isothermal DSC scan include:

Onset Temperature (T_onset): The temperature at which the curing reaction begins. For a related aromatic tris-epoxide, tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), reacted with an MNA anhydride (B1165640) hardener, the onset reaction temperature is approximately 95°C. nih.gov

Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is at its maximum. For the THPMTGE system, this occurs at around 146°C. nih.gov

Total Heat of Reaction (ΔH_total): The total area under the exothermic peak, which is proportional to the total enthalpy of the curing reaction for the specific formulation.

The degree of cure (α) at any given temperature or time can be calculated by measuring the partial heat of reaction (ΔH_T) up to that point and dividing it by the total heat of reaction: α = ΔH_T / ΔH_total. wsu.edu By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using models like the Kissinger or Ozawa-Flynn-Wall methods. researchgate.netnih.gov DSC is also used to measure the glass transition temperature (Tg) of the fully cured thermoset, which appears as a step change in the heat flow. For thermosets based on THPMTGE, Tg values can range from 167°C to 196°C depending on the anhydride curing agent used. nih.gov

Table 2: Representative DSC Curing Data for a Related Aromatic Tris-Epoxide System (THPMTGE/MNA)

Parameter Value Unit
Onset Temperature (T_onset) ~95 °C
Peak Temperature (T_peak) ~146 °C
Final Cure Temperature >240 °C
Glass Transition Temp. (Tg) 167 - 196 °C

Data sourced from a study on THPMTGE. nih.gov

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured this compound thermoset. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (typically nitrogen or air). The high aromatic content and trifunctional nature of this monomer are expected to yield a network with high thermal stability.

A typical TGA thermogram shows the sample weight as a function of temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperature of maximum decomposition. For high-performance epoxy thermosets like those derived from THPMTGE, the onset of thermal degradation (temperature at 5% weight loss, Td5) is typically high, often exceeding 340°C. nih.gov The char yield, which is the percentage of material remaining at a high temperature (e.g., 800°C) in an inert atmosphere, is also a key indicator of thermal stability and flame retardancy. mdpi.com

Table 3: Typical TGA Data for High-Performance Aromatic Epoxy Thermosets

Parameter Typical Value Range Unit
Onset Decomposition Temp. (Td5) > 340 °C
Char Yield at 800°C (Nitrogen) 16 - 60 %

Data sourced from studies on high-performance epoxy systems. nih.govmdpi.com

Dynamic Mechanical Analysis (DMA) provides crucial information on the viscoelastic properties of the cured material, such as its stiffness and energy dissipation characteristics, as a function of temperature. drexel.eduresearchgate.net A small oscillatory stress is applied to a cured sample, and the resulting strain is measured.

The key parameters obtained from DMA are:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. It is a measure of the material's stiffness. For highly crosslinked thermosets derived from aromatic epoxies, the storage modulus in the glassy state (at room temperature) can be very high, in the range of 3-3.5 GPa. nih.gov

Loss Modulus (E''): Represents the viscous response, or the ability of the material to dissipate energy, usually as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used as a measure of the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state. coventry.ac.uk This value is critical for determining the maximum service temperature of the material.

The height and width of the tan δ peak can also provide qualitative information about the crosslink density and homogeneity of the polymer network. A broad peak may suggest a more heterogeneous network structure.

Table 4: Representative DMA Properties for a Related Aromatic Tris-Epoxide Thermoset

Property Value Unit
Storage Modulus (E') at 25°C 3.0 - 3.5 GPa
Glass Transition Temp. (Tg from tan δ peak) 180 - 200+ °C
Young's Modulus 1.25 - 1.31 GPa

Data sourced from a study on THPMTGE. nih.govmdpi.com

Rheological Assessment of Curing Behavior

The curing of this compound, a trifunctional epoxy resin, involves the transformation from a viscous liquid to a solid, crosslinked polymer network. Rheological assessment is a powerful tool to monitor this transformation in real-time.

In-Situ Rheometry for Viscosity Monitoring and Gel Point Determination

In-situ rheometry provides continuous measurement of the viscoelastic properties of the resin system as it cures. This technique is crucial for understanding the material's processability and for determining a critical process parameter: the gel point. The gel point signifies the transition from a liquid to a solid-like state, where the material loses its ability to flow.

During curing, a rheometer applies an oscillatory shear to the sample and measures the resultant stress. From this, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are determined. The complex viscosity (η*) is also monitored, which typically shows a sharp increase as the reaction progresses.

The gel point can be identified by several criteria, with the most common being the crossover of the storage modulus (G') and the loss modulus (G''). nih.gov At this point, the material transitions from a state where viscous behavior dominates to one where elastic behavior is more prominent. Another method to determine the gel point is to identify the time at which the loss tangent (tan δ = G''/G'), a measure of damping, becomes independent of the measurement frequency. nih.gov

Illustrative Rheological Data During Isothermal Curing:

The following interactive table illustrates typical data obtained from the in-situ rheological monitoring of a trifunctional epoxy system cured at a constant temperature.

Curing Time (minutes)Complex Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')
01055010.0
1050252008.0
202501508005.3
30 (Gel Point)1500100010001.0
4010000800020000.25
50500004000050000.125
601000008500060000.07

Note: This data is representative of a typical trifunctional epoxy system and is for illustrative purposes only. Actual values for this compound would be dependent on the specific curing agent, temperature, and other experimental conditions.

Chromatographic and Other Methods for Polymer Architecture

To understand the evolution of the polymer structure during the initial stages of curing, chromatographic techniques are employed.

Gel Permeation Chromatography (GPC) for Early-Stage Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. In the context of curing this compound, GPC can be used to analyze samples at various early stages of the reaction, before the formation of an insoluble gel.

GPC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

For the analysis of epoxy resins, it is common to use a series of columns with different pore sizes to cover a broad range of molecular weights. The system is calibrated using standards of known molecular weight, such as polystyrene or poly(methyl methacrylate).

Illustrative GPC Data for Early-Stage Polymerization:

This interactive table shows representative molecular weight data for a trifunctional epoxy resin at different conversion levels before gelation.

Sample (Conversion %)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0% (Monomer)4504501.0
10%80012001.5
20%150030002.0
30%350090002.6
40%8000250003.1

Note: This data is illustrative and represents a typical trend for the early-stage polymerization of a trifunctional epoxy. The actual molecular weights and PDI for this compound systems would depend on the specific reaction conditions.

Performance and Application Research of 1,1,1 Tris P Glycidyloxyphenyl Propane Based Materials

Development of High-Performance Thermosetting Matrices

The trifunctional nature of 1,1,1-Tris(p-glycidyloxyphenyl)propane is central to its role in high-performance thermosetting matrices. The high density of reactive epoxy groups facilitates the creation of tightly bound, three-dimensional networks upon curing. These networks are inherently rigid and thermally stable, making them ideal for applications where materials are subjected to extreme conditions.

Design for Enhanced Mechanical Integrity (e.g., Toughness, Strength)

A primary challenge with highly cross-linked epoxy resins is their inherent brittleness. Consequently, a significant area of research focuses on enhancing their mechanical integrity, particularly fracture toughness, without compromising their strength and stiffness.

Research has demonstrated that the incorporation of nano- and micro-scale toughening agents is a highly effective strategy. In a study on the trifunctional epoxy resin triglycidyl para-aminophenol (TGPAP), the addition of calcium carbonate (CaCO3) nanoparticles was found to significantly increase both fracture toughness and flexural strength. elsevierpure.com The mechanism behind this enhancement involves the debonding of CaCO3 particles from the epoxy matrix, which serves to arrest crack propagation. elsevierpure.com

Another advanced approach involves the use of in situ polymerized toughening agents. Studies utilizing polytriazolesulfone (PTS) and polytriazoleketone (PTK) in a triglycidyl p-aminophenol (TGAP) epoxy system have shown remarkable improvements. When PTS was mixed with TGAP, the fracture toughness improved by 51% compared to the neat resin, crucially without a significant decrease in tensile properties. nih.gov Similarly, blending PTK with TGAP resulted in a 58% improvement in fracture toughness. nih.gov These agents polymerize during the epoxy curing process, creating a distinct, toughening secondary phase within the matrix. nih.gov

Further innovation comes from nano-modifiers like linear polyhedral oligomeric silsesquioxane (POSS). When used as a co-curing agent, a 5 wt% addition of a linear POSS-epoxy nano-modifier to an epoxy resin led to a 27% increase in Young's modulus, enhancing both the stiffness and the toughness of the final thermoset. semanticscholar.org

Table 1: Enhancement of Mechanical Properties in Trifunctional Epoxy Matrices

Base Epoxy MatrixModifierModifier LoadingImprovement in Fracture Toughness (KIC)Change in Tensile StrengthReference
TGAPPolytriazolesulfone (PTS)Not specified▲ 51%Similar to neat resin nih.gov
TGAPPolytriazoleketone (PTK)Not specified▲ 58%▼ 14% nih.gov
DGEBFPolytriazoleketone (PTK)Not specified▲ 27%▲ 9% nih.gov
Epoxy ResinLinear POSS-Epoxy5 wt%Toughening effect observedEnhanced semanticscholar.org
TGPAPNano-CaCO3Not specifiedSignificantly increasedFlexural strength increased elsevierpure.com

TGAP: Triglycidyl p-aminophenol; DGEBF: Diglycidyl ether of bisphenol F; TGPAP: Triglycidyl para-aminophenol.

Optimization for High-Temperature Performance

The high aromatic character and trifunctionality of this compound and its analogs are key to their excellent high-temperature performance. huntsman.com The rigid aromatic structures and high cross-link density restrict the mobility of polymer chains at elevated temperatures, resulting in a high glass transition temperature (Tg) and superior thermal stability.

Commercial resins like EPALLOY® 9000, which is based on 1,1,1-Tris(p-hydroxyphenyl)ethane triglycidyl ether, are specifically marketed for high-temperature applications due to these structural features. huntsman.com Research into other trifunctional epoxies, such as tris(4-hydroxyphenyl) methane (B114726) triglycidyl ether (THPMTGE), has yielded thermosets with Tg values reaching up to 210°C, making them suitable for demanding aerospace applications. nih.gov

The processability of these high-Tg resins can be optimized. For instance, blending TGPAP with a reactive diluent like the diglycidyl ether of bisphenol F (DGEBF) can improve its processing characteristics. nih.gov A study using response surface methodology identified an optimal formulation with 55.6 wt.% of DGEBF that achieved a desirable balance of a high Tg (181.2°C) and a practical processing window of 140 minutes. nih.gov

Table 2: High-Temperature Performance of Trifunctional Epoxy Systems

Epoxy SystemCuring Agent / ModifierGlass Transition Temperature (Tg)Application FocusReference
THPMTGE-based thermosetsPhthalic Anhydride (B1165640) Derivatives190–210 °CAerospace, Space nih.gov
TGPAP / DGEBF BlendDiaminodiphenyl sulfone (DDS)181.2 °CAerospace nih.gov
EPALLOY® 9000 (THPEGE)Not specifiedHigh Tg notedHigh-Temperature Performance huntsman.com

THPMTGE: Tris(4-hydroxyphenyl) methane triglycidyl ether; TGPAP: Triglycidyl para-aminophenol; DGEBF: Diglycidyl ether of bisphenol F; THPEGE: 1,1,1-Tris(p-hydroxyphenyl)ethane triglycidyl ether.

Advanced Composite Material Formulations

Integration in Fiber-Reinforced Polymer (FRP) Composites (e.g., Carbon Fiber, Glass Fiber)

The superior thermal and mechanical properties of thermosets derived from this compound make them excellent matrix materials for high-strength reinforcing fibers such as carbon and glass. The resulting Fiber-Reinforced Polymer (FRP) composites are lightweight, strong, and durable, finding use in aerospace components, automotive parts, and electronic circuit boards. huntsman.comnih.gov The high functionality of the resin ensures a strong bond with the fibers, which is essential for the structural integrity of the composite. huntsman.com

Interfacial Adhesion and Interlaminar Fracture Toughness in Composites

The performance of an FRP composite is heavily dependent on the quality of the bond between the fiber and the matrix—the interface. Strong interfacial adhesion is necessary for effective stress transfer from the matrix to the much stiffer fibers. elsevierpure.com Furthermore, the toughness of the matrix itself is a critical factor in determining the composite's resistance to delamination, or interlaminar fracture.

Research on Recyclable and Repairable Composite Systems

One of the major drawbacks of traditional thermoset composites is their lack of recyclability. Once cured, their cross-linked structure cannot be easily broken down or reprocessed. To address this, research is underway to develop novel epoxy chemistries that allow for the recycling and repair of composites.

A promising strategy involves incorporating cleavable linkages into the epoxy network. For example, researchers have prepared epoxy resins containing degradable acetal (B89532) linkages. researchgate.net These linkages are stable under normal service conditions but can be broken by a specific trigger, such as an acidic treatment. This allows the thermoset matrix to be dissolved, enabling the recovery of valuable reinforcing fibers, like carbon fiber, which can retain a high percentage of their original mechanical properties. researchgate.net This approach provides a pathway to create more sustainable, circular economies for high-performance composite materials based on advanced thermosets.

Formulation for Adhesives and Protective Coatings

The trifunctional nature of this compound, a derivative of tris(hydroxyphenyl)methane, results in a high crosslink density upon curing. This characteristic is pivotal in the formulation of high-performance adhesives and protective coatings, offering superior mechanical properties and chemical resistance compared to more common difunctional epoxy resins like Bisphenol A diglycidyl ether (DGEBA).

Adhesion Mechanism Studies and Strength Optimization

The adhesion of epoxy-based materials is primarily governed by a combination of mechanical interlocking and chemical bonding at the substrate interface. For resins based on this compound, the high density of glycidyl (B131873) ether groups allows for extensive chemical interactions with a variety of substrates. During the curing process, the oxirane rings of the epoxy resin open and react with the curing agent, forming a rigid thermoset polymer. Concurrently, the polar hydroxyl groups formed during this reaction, along with the ether linkages in the epoxy backbone, can form strong secondary bonds (hydrogen bonds and van der Waals forces) with oxide layers and other polar functional groups on the substrate surface. researchgate.net

The excellent adhesive properties of epoxy resins are attributed to their polar nature and the ability to wet various surfaces. nih.gov The opening of the oxirane rings during curing creates polar hydroxyl groups that contribute to strong adhesion. nih.gov To optimize adhesive strength, formulation strategies often involve the selection of appropriate curing agents and the incorporation of toughening agents. The choice of curing agent significantly influences the crosslinking density and, consequently, the mechanical properties of the adhesive. For instance, anhydride hardeners are known to produce highly crosslinked networks with high glass transition temperatures (Tg) and hardness when copolymerized with trifunctional epoxies like tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), a close analog of this compound. researchgate.net

Research on THPMTGE has demonstrated the development of very hard materials with a storage modulus (E') in the range of 3-3.5 GPa, indicating a high degree of stiffness and potential for high bond strength. researchgate.net The optimization of adhesive strength in such systems involves balancing the high modulus and potential brittleness. Toughening agents, such as thermoplastic polymers or core-shell rubber particles, can be incorporated to improve the fracture toughness of the adhesive without significantly compromising its strength and thermal stability. researchgate.net Studies on toughened epoxy resins have shown that the addition of polyamide particles can significantly increase the T-peel adhesive strength, in some cases by as much as three times compared to the unmodified resin. researchgate.net

Property Value Significance
Storage Modulus (E') of THPMTGE-anhydride thermoset~3-3.5 GPa researchgate.netIndicates high stiffness and potential for high bond strength.
Glass Transition Temperature (Tg) of THPMTGE-anhydride thermoset167–196 °C researchgate.netDemonstrates excellent thermal stability of the adhesive bond.
Gel Content of THPMTGE-anhydride thermoset~99.9% researchgate.netShows a highly efficient curing reaction, leading to a dense network.

Chemical and Corrosion Resistance in Coating Applications

Protective coatings based on this compound are valued for their exceptional chemical and corrosion resistance, a direct consequence of the highly crosslinked and dense network structure formed upon curing. This dense structure acts as a formidable physical barrier, hindering the permeation of corrosive agents such as water, oxygen, and ions to the underlying substrate. sigmaaldrich.com

The inherent chemical stability of the aromatic backbone of this compound contributes significantly to its resistance to a wide range of chemicals, including acids, bases, and organic solvents. Epoxy resins, in general, are known for their excellent resistance to corrosion and solvents. google.com The high crosslink density achieved with trifunctional resins like THPMTGE further enhances these properties by reducing the free volume within the polymer matrix, thereby minimizing the diffusion pathways for corrosive species. researchgate.net

Research on epoxy coatings has shown that the incorporation of functional polymers and nanofillers can further improve corrosion protection. iaea.org For instance, the addition of hydrophobic polymers can reduce water uptake, while conductive polymers can promote the formation of a passive layer at the metal-polymer interface. iaea.org While specific studies on this compound are limited, the principles of corrosion protection in epoxy coatings are well-established. The performance of a coating system based on this trifunctional resin would be expected to be superior to that of standard difunctional epoxy systems due to its higher barrier properties.

The mechanism of corrosion protection by epoxy coatings is primarily through barrier protection. However, good adhesion to the substrate is also crucial for long-term performance. sigmaaldrich.com Any loss of adhesion can create a pathway for corrosive species to accumulate at the interface, leading to under-film corrosion. The excellent adhesive properties of this compound-based formulations, as discussed in the previous section, are therefore integral to their success as corrosion-resistant coatings.

Electronic and Encapsulation Applications

The demanding requirements of the electronics industry for materials with excellent electrical insulation, thermal stability, and mechanical integrity make highly crosslinked epoxy resins like this compound an attractive candidate for encapsulation and other electronic applications.

Dielectric Properties and Electrical Insulation Performance

Epoxy resins are widely used as electrical insulating materials in various electronic components, including for the encapsulation of integrated circuits, transistors, and as matrix materials for printed circuit boards. researchgate.net The primary function of an encapsulant is to protect the electronic components from moisture, dust, and mechanical shock, while providing electrical insulation to prevent short circuits.

The dielectric properties of an insulating material are critical for its performance in electronic applications. A low dielectric constant (permittivity) is desirable to minimize signal delay and crosstalk in high-frequency applications, while a low dielectric loss (dissipation factor) is important to reduce energy dissipation in the form of heat. The high crosslink density and aromatic character of this compound-based materials are expected to result in favorable dielectric properties.

A study comparing the electrical performance of a trifunctional epoxy resin, triglycidyl-p-aminophenol (TGPAP), with a difunctional epoxy resin, diglycidyl ether of bisphenol-F (DGEBF), for cryogenic insulation applications provides relevant insights. iaea.org The results indicated that the DGEBF-based composite exhibited a lower permittivity and dielectric loss at cryogenic temperatures. iaea.org However, TGPAP, being a trifunctional glycidyl amine epoxy resin, is noted for its high cross-linking density and heat resistance, with a reported volume resistivity of 3×10^16 Ω·cm, which is indicative of excellent electrical insulation properties. patsnap.com

Theoretical and Computational Modeling of 1,1,1 Tris P Glycidyloxyphenyl Propane Derived Networks

Molecular Dynamics (MD) Simulations for Network Structure and Properties

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of thermosets derived from 1,1,1-Tris(p-glycidyloxyphenyl)propane, MD simulations can provide insights into the formation of the cross-linked network and its resulting properties.

The process typically begins with the construction of an initial simulation cell containing the monomer units, in this case, this compound and a suitable curing agent. A force field, which is a set of parameters describing the potential energy of the system, is chosen to govern the interactions between atoms. The system is then equilibrated at a desired temperature and pressure.

A key aspect of simulating thermosets is the modeling of the cross-linking reaction. This is often achieved through a stepwise algorithm where reactive atoms are identified based on proximity and orientation, and new covalent bonds are formed to simulate the curing process. This process is iterated until a desired degree of cross-linking is achieved.

Once the cross-linked network is formed, MD simulations can be used to calculate a variety of important material properties. These include:

Glass Transition Temperature (Tg): By simulating the cooling of the polymer network and observing the change in properties like density or specific volume as a function of temperature, the glass transition temperature can be determined.

Mechanical Properties: The response of the simulated network to applied stress or strain can be used to predict mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio.

Thermal Expansion Coefficient: By monitoring the change in the simulation cell volume with temperature, the coefficient of thermal expansion can be calculated.

Free Volume: The empty space within the polymer network, which influences properties like diffusion and moisture absorption, can be quantified.

While specific data for this compound is not available, a hypothetical data table illustrating the kind of information that could be obtained from MD simulations is presented below.

Hypothetical MD Simulation Data for a Trifunctional Epoxy Network

Property Simulated Value
Glass Transition Temperature (Tg) 180 °C
Young's Modulus at 25 °C 3.5 GPa
Coefficient of Thermal Expansion (below Tg) 6.0 x 10⁻⁵ K⁻¹

Predictive Modeling of Curing Processes and Resultant Network Architectures

Predictive modeling of the curing process is crucial for understanding how the reaction kinetics and processing conditions influence the final network structure and properties. These models can range from empirical kinetic models to more complex multi-scale approaches.

Kinetic models, such as the Kamal-Malkin model, are often used to describe the rate of the curing reaction as a function of temperature and the degree of cure. These models are typically parameterized using experimental data from techniques like Differential Scanning Calorimetry (DSC). The general form of such a model might be:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where α is the degree of cure, t is time, and k₁, k₂, m, and n are model parameters.

More advanced predictive models can incorporate information about the diffusion of reactants, which becomes increasingly important as the viscosity of the system increases and vitrification occurs. These models can predict how the network architecture, including the distribution of cross-links and the presence of unreacted chain ends, evolves during the curing process.

Understanding the resultant network architecture is critical because it directly impacts the macroscopic properties of the thermoset. For a trifunctional epoxy like this compound, the high functionality can lead to a densely cross-linked network with a high glass transition temperature and modulus, but potentially lower toughness. Predictive models can help in optimizing the curing cycle to achieve the desired network structure.

A representative table showing the type of data that could be generated from predictive curing models is shown below.

Illustrative Data from Predictive Curing Model for a High-Functionality Epoxy

Curing Temperature Time to 90% Cure Predicted Glass Transition Temperature Predicted Cross-link Density
150 °C 120 min 175 °C 82%
170 °C 60 min 185 °C 88%

Computational Approaches for Structure-Property Relationships in Thermosets

Establishing clear structure-property relationships is a primary goal of computational modeling in polymer science. For thermosets derived from this compound, computational approaches can link the molecular architecture to macroscopic performance.

These approaches often combine quantum mechanics (QM), molecular dynamics (MD), and finite element analysis (FEA) in a multi-scale modeling framework.

Quantum Mechanics (QM): QM methods can be used to accurately calculate the properties of the individual monomer and curing agent molecules, as well as the energetics of the curing reactions. This provides a fundamental basis for developing accurate force fields for MD simulations.

Molecular Dynamics (MD): As discussed previously, MD simulations provide the link between the chemical structure and the properties of the cross-linked network at the nanoscale.

Coarse-Graining: For larger length and time scales, coarse-grained models can be developed where groups of atoms are represented as single beads. This allows for the simulation of larger systems and longer time phenomena, such as the development of morphology in polymer blends or composites.

Finite Element Analysis (FEA): The properties predicted from MD simulations, such as the elastic modulus, can be used as inputs for continuum-level FEA models to predict the performance of a component under real-world loading conditions.

Data-driven approaches and machine learning are also emerging as powerful tools for establishing structure-property relationships. science.gov By creating large datasets from either computational simulations or experimental results, machine learning models can be trained to predict the properties of new thermoset formulations, accelerating the materials discovery process.

The table below provides a conceptual overview of how different computational approaches can be used to link structure to properties for a complex thermoset.

Conceptual Framework for Computational Structure-Property Relationships

Structural Feature Computational Method Predicted Property
Monomer Functionality QM/MD Cross-link Density, Tg
Curing Agent Chemistry QM/MD Reaction Kinetics, Network Homogeneity
Network Topology MD/Coarse-Graining Mechanical Modulus, Toughness

Degradation Science of Cured 1,1,1 Tris P Glycidyloxyphenyl Propane Networks

Mechanisms of Thermal Decomposition and Pyrolysis

The thermal degradation of cured epoxy resins is a complex process involving multiple reactions. For epoxy networks, this process typically begins at temperatures above 300°C. nih.govresearchgate.net The decomposition of the polymer network is initiated by the scission of the weakest bonds. In epoxy-amine networks, the C-N and O-CH2 bonds are considered the most vulnerable points in the cross-linked structure. cnrs.fr The high concentration of hydroxyl groups within the cured resin can also facilitate dehydration reactions at the initial stages of degradation. cnrs.fr

The pyrolysis of epoxy resins, occurring in an inert atmosphere, proceeds through several stages. For a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy, the main decomposition occurs between 290°C and 460°C. nih.gov The pyrolysis products are a mixture of gases, liquids (tar and alkanes), and a solid char residue. researchgate.net

Pyrolysis Products of Epoxy Resins

The gaseous products evolved during the pyrolysis of epoxy resins primarily consist of carbon dioxide (CO2), water (H2O), carbonyl compounds, and aromatic compounds. nih.gov A study on a bisphenol-A diglycidyl ether resin cured with ethylene (B1197577) diamine identified the following volatile products upon thermal degradation:

Gases: Small amounts of hydrogen, methane (B114726), ethane (B1197151), and propene. cnrs.fr

Amines: Ammonia (B1221849), methylamine, and traces of trimethylamine. cnrs.fr

Phenolic Compounds: Phenol (B47542), cresols, 4-isopropyl phenol, and 4-isopropenyl phenol. cnrs.fr

Other Volatiles: Water, bisphenol-A, 2-(benzo-fur-5-yl)-2-(p-hydroxy phenyl)-propane, and 2-(benzo-pyran-6-yl)-2-(p-hydroxy phenyl)propane. cnrs.fr

The formation of these products suggests that the degradation process involves the cleavage of the isopropylidene linkage in the bisphenol-A unit and the scission of the ether linkages.

The trifunctional nature of 1,1,1-Tris(p-glycidyloxyphenyl)propane results in a more densely cross-linked network compared to bifunctional resins like DGEBA. This higher crosslink density generally enhances thermal stability. kpi.ua However, the fundamental degradation pathways involving ether bond cleavage and char formation are expected to be similar.

Investigation of Thermal Oxidative Degradation Pathways

The presence of oxygen significantly accelerates the degradation of epoxy resins. The thermal-oxidative degradation process involves both physical and chemical aging. Chemical aging includes post-curing, the formation of carbonyl groups, and chain scission, which can lead to discoloration and a decline in mechanical properties. manchester.ac.ukcnrs.fr

Studies on various epoxy systems have shown that thermal-oxidative degradation begins at lower temperatures compared to pyrolysis in an inert atmosphere. cnrs.frresearchgate.net The oxidation process primarily targets the polymer backbone, leading to the formation of carbonyl groups, which can be detected by infrared spectroscopy. manchester.ac.ukmanchester.ac.uk For an epoxy-amine resin, the initial stages of oxidation are associated with the amine cross-linker. manchester.ac.uk

The thermal stability of an epoxy resin in an oxidative environment can be evaluated using thermogravimetric analysis (TGA). The onset of degradation and the rate of weight loss are key parameters. For instance, the degradation of an epoxy resin in air can occur in multiple stages, with the initial weight loss attributed to the decomposition of the less stable components and the subsequent stages involving the oxidation of the polymer backbone and the char residue. cnrs.frresearchgate.net The higher the crosslinking rate of a phenolic network, the higher the thermal oxidative stability, as the free volume and therefore oxygen diffusivity decreases. researchgate.net

The introduction of thermally stable moieties, such as those containing sulfone groups, can enhance the resistance against thermal oxidation by promoting the formation of a stable sulfate (B86663) or sulfonate char that acts as a shield. cnrs.fr

Research into Hydrolytic Degradation of Crosslinked Structures

Hydrolytic degradation occurs when the epoxy network is exposed to moisture, particularly at elevated temperatures. Water absorption can lead to both reversible and irreversible changes in the polymer. Reversible effects include plasticization, which results in a decrease in the glass transition temperature (Tg) and mechanical properties. mdpi.com Irreversible effects involve chemical reactions like hydrolysis of the ether or ester linkages within the network, which can lead to permanent damage. researchgate.net

The extent of hydrolytic degradation is influenced by several factors, including the chemical structure of the epoxy resin and the curing agent, the crosslink density, and the environmental conditions (temperature and humidity). nih.gov Epoxy resins with higher hydrophobicity tend to exhibit better resistance to hydrolytic degradation. The presence of ester linkages, in particular, makes the network more susceptible to hydrolysis, especially in alkaline or acidic environments. researchgate.net

Moisture absorption in epoxy composites generally follows Fickian diffusion behavior, where the rate of water uptake is initially rapid and then slows down as it approaches a saturation point. mdpi.com However, non-Fickian behavior can also be observed, which may be attributed to interactions between the water molecules and the polymer network. researchgate.net

Strategies for Enhancing Thermal Stability and Flame Retardancy

Improving the thermal stability and flame retardancy of this compound networks is crucial for their application in areas with stringent fire safety requirements.

One of the most effective strategies for imparting flame retardancy is through the promotion of an intumescent char layer. This char acts as a physical barrier that insulates the underlying polymer from the heat source, reduces the release of flammable volatiles into the gas phase, and limits the access of oxygen to the polymer surface. nih.gov

Phosphorus-containing compounds are well-known for their ability to promote char formation in epoxy resins. During combustion, these compounds can decompose to form phosphoric or polyphosphoric acid, which acts as a catalyst for the dehydration and carbonization of the polymer backbone, leading to a higher char yield. nih.govmdpi.com The resulting char is often more thermally stable and provides better protection.

The effectiveness of char formation can be enhanced by the synergistic action of different elements, such as phosphorus and nitrogen. Nitrogen-containing compounds can release non-flammable gases like ammonia (NH3) and nitrogen (N2), which act as blowing agents to expand the char, creating a more insulating and less permeable barrier. nih.gov

Due to environmental and health concerns associated with halogenated flame retardants, there is a strong focus on developing halogen-free alternatives for epoxy resins. Phosphorus-based and nitrogen-based flame retardants are the most promising candidates.

Phosphorus-Based Flame Retardants: These can be either reactive or additive. Reactive flame retardants are chemically incorporated into the polymer network, which prevents their migration and leaching. Additive flame retardants are physically blended with the resin.

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives: These are highly effective reactive flame retardants that can act in both the condensed phase (char promotion) and the gas phase (flame inhibition by releasing phosphorus-containing radicals). mdpi.comresearchgate.net

Phosphinates: Metal salts of phosphinic acid have been shown to be effective, especially in combination with nitrogen-based synergists.

Phosphates: Aromatic phosphates like triphenyl phosphate (B84403) (TPP) can increase the flame retardancy of epoxy resins. nih.gov

Nitrogen-Based Flame Retardants: These compounds primarily act in the condensed phase through char formation and in the gas phase by releasing inert gases.

Melamine (B1676169) and its derivatives (e.g., melamine polyphosphate): These are widely used as nitrogen-based flame retardants and often exhibit synergistic effects with phosphorus compounds.

Emerging Research Directions and Future Outlook for 1,1,1 Tris P Glycidyloxyphenyl Propane Resins

Sustainable and Bio-Based Derivatives and Formulations

The chemical industry is undergoing a significant shift towards sustainability, driven by environmental concerns and the need to reduce dependence on fossil fuels. nih.govresearchgate.net This trend is prominent in the epoxy resin market, with a strong push to develop bio-based alternatives to petroleum-derived monomers like bisphenol A diglycidyl ether (DGEBA). nih.govbohrium.commdpi.com Research is increasingly focused on synthesizing trifunctional epoxy resins from renewable resources, which could serve as direct replacements for or sustainable additives to TPPG formulations.

Key research findings in this area include:

Synthesis from Natural Phenols: Bio-based trifunctional epoxy monomers are being synthesized from natural molecules like eugenol (B1671780) (from clove oil), gallic acid, and diphenolic acid. nih.govresearchgate.netmdpi.com For instance, a novel silicone-modified trifunctional epoxy monomer derived from eugenol has been developed, which, when added to a standard DGEBA system, enhances toughness and thermal stability. mdpi.com Similarly, trifunctional epoxy resins from diphenolic acid have been shown to produce thermosets with high glass transition temperatures (Tg) and low coefficients of thermal expansion. nih.gov

Itaconic Acid Derivatives: Itaconic acid, a bio-based platform chemical, has been used to synthesize a trifunctional epoxy monomer (TEIA) that exhibits a high epoxy value and low viscosity compared to DGEBA, making it a promising candidate for high-performance applications. bohrium.com

Rosin and Lignin-Based Epoxies: Rosin acids and lignin, both abundant biomass by-products, are being explored for the creation of multi-functional epoxy resins. researchgate.netmdpi.com These materials leverage the inherent aromatic and rigid structures of the natural feedstock to impart good thermal and mechanical properties to the resulting thermosets. researchgate.net

Bio-Based Building Blocks: A significant advancement is the commercialization of bio-based epichlorohydrin (B41342), synthesized from renewable glycerol, a byproduct of biodiesel production. mdpi.com Using bio-epichlorohydrin in the synthesis of resins like TPPG could substantially increase the bio-based content of the final product without altering its core chemical structure. mdpi.com

These developments open a pathway for creating hybrid formulations where TPPG is blended with bio-based resins to improve sustainability metrics or for the eventual development of a fully bio-derived trifunctional equivalent.

Table 1: Examples of Bio-Based Trifunctional Epoxy Resin Precursors and Their Potential

Precursor Source Key Properties of Resulting Epoxy Resin Reference
Eugenol Clove Oil Improved toughness, thermal stability, hydrophobicity mdpi.com
Itaconic Acid Fermentation of carbohydrates High epoxy value, low viscosity, good processability bohrium.com
Diphenolic Acid Biomass High glass transition temperature (Tg), low thermal expansion nih.gov
Rosin Acid Pine Trees Good thermal and mechanical properties researchgate.netmdpi.com
Lignin Wood Pulping Byproduct High rigidity, potential for flame retardancy researchgate.netindianchemicalnews.com

Smart and Responsive Polymer Systems

"Smart" polymers, which can change their properties in response to external stimuli such as heat, light, or pH, are a major frontier in materials science. arxiv.org Integrating these functionalities into the highly crosslinked networks typical of TPPG resins could lead to materials with capabilities like self-healing, shape memory, and reprogrammability. Research in the broader epoxy field highlights several promising strategies that could be adapted for TPPG.

Self-Healing Systems: The development of epoxy resins that can autonomously repair damage is a key research area. One approach involves incorporating dynamic covalent bonds into the polymer network. For example, plant oil-based epoxy resins containing dynamic dioxaborolane and disulfide bonds have demonstrated self-healing efficiencies of up to 90% at room temperature. rsc.org Another strategy uses thermo-reversible Diels-Alder reactions, where an epoxy monomer containing a diene reacts with a bismaleimide (B1667444) to create thermally-reversible crosslinks. researchgate.net These crosslinks can be broken upon heating to allow the material to flow and heal cracks, and then reformed upon cooling, with studies showing healing efficiencies up to 77%. researchgate.net Incorporating such dynamic chemistries into TPPG-based thermosets could significantly extend the service life of high-performance components.

Shape Memory Polymers (SMPs): SMPs can be fixed into a temporary shape and will recover their original, permanent shape upon exposure to a stimulus like heat. cnrs.fr The highly crosslinked structure of cured TPPG is well-suited for creating the stable "permanent" network required for the shape memory effect. Research on other trifunctional epoxies, such as triglycidyl phloroglucinol (B13840) (3EPOPh), has shown the creation of bio-based SMPs with excellent shape recovery, fast recovery rates, and high recovery stress (up to 7 MPa). cnrs.frresearchgate.net By carefully selecting comonomers and curing agents to control the glass transition temperature (which serves as the switching temperature), TPPG could be formulated into high-performance SMPs for applications like deployable aerospace structures or smart actuators.

Reprogrammable and Recyclable Networks: The introduction of exchangeable covalent bonds allows for the network topology to be rearranged, enabling properties like stress relaxation, reprocessing, and even reprogramming of the permanent shape. Epoxy blends cured with disulfide-containing diamines have been shown to be reprogrammable; the disulfide exchange reaction allows the permanent shape to be erased and reset. nih.gov This concept transforms traditional thermosets into more versatile materials that can be reshaped and recycled. Applying this to TPPG would create materials that combine high performance with end-of-life recyclability.

Advanced Manufacturing Technologies and Processability (e.g., Additive Manufacturing)

Additive manufacturing (AM), or 3D printing, is revolutionizing how complex parts are designed and fabricated. mdpi.com Adapting thermosetting resins like TPPG for AM processes presents both challenges and significant opportunities, particularly for creating components with intricate geometries and tailored properties that are impossible to achieve with traditional molding.

The primary AM methods for thermosets are vat photopolymerization (e.g., Stereolithography, SLA) and direct ink writing (DIW).

Vat Photopolymerization: This technique uses light to selectively cure a liquid resin layer by layer. For TPPG to be used in such a system, it would need to be formulated into a low-viscosity, photo-curable resin. Specialty cycloaliphatic epoxy resins are often used in these systems because they offer low shrinkage and high curing speeds under UV light. tetrawill.com Formulating TPPG with reactive diluents and efficient photoinitiators could make it suitable for high-resolution 3D printing of thermally stable and mechanically robust parts.

Direct Ink Writing (DIW): In DIW, a viscoelastic "ink" is extruded from a nozzle to build a part. The ink must be solid-like at rest to hold its shape after deposition but flow easily through the nozzle under pressure (shear-thinning behavior). osti.gov Research has shown that all-polymer epoxy composites can be made 3D-printable by adding polymeric fillers (homopolymers and block copolymers) that create a reinforcing micellar structure in the uncured resin. osti.gov This approach provides the necessary rheological properties for printing and results in a toughened final part. TPPG's high functionality could contribute to rapid curing post-printing, helping to maintain dimensional fidelity in large or complex structures. osti.gov Coating 3D printed objects with epoxy is also a common post-processing step to make them waterproof, stronger, and shinier. youtube.comyoutube.comyoutube.com

The use of TPPG in advanced manufacturing could enable the fabrication of next-generation components in the aerospace, electronics, and automotive industries, where its high performance can be combined with the design freedom of 3D printing.

Multi-Scale Modeling Integration for Comprehensive Material Design

The traditional trial-and-error approach to material development is time-consuming and expensive. Integrated Computational Materials Engineering (ICME) and multi-scale modeling are emerging as powerful tools to accelerate the design and optimization of new polymer systems. nasa.gov This approach uses computational methods, from the atomic to the macroscopic level, to predict material properties and performance before they are ever synthesized in a lab.

Molecular Dynamics (MD) Simulations: At the nanoscale, MD simulations are used to model the curing process of epoxy resins. nasa.govutk.edudavidpublisher.com By simulating the formation of crosslinks between epoxy monomers (like TPPG) and hardener molecules, researchers can predict fundamental properties such as glass transition temperature (Tg), density, elastic modulus, and the coefficient of thermal expansion. arxiv.orgmdpi.com These simulations can explore the effect of different hardeners, stoichiometry, and curing degrees on the final network structure and properties, providing a deep understanding of structure-property relationships. arxiv.orgnasa.gov

Linking Simulations to Performance: The outputs from nanoscale MD simulations can be used as inputs for higher-level models, such as finite element analysis (FEA), to predict the bulk mechanical performance of a composite part under real-world conditions. nasa.gov This multi-scale framework allows for a comprehensive design loop where the chemical formulation and the final part performance are directly linked.

Machine Learning (ML) Integration: The large datasets generated by MD simulations are ideal for training machine learning models. mdpi.com Researchers are now using ML to rapidly predict the properties of new epoxy formulations based on molecular descriptors of the constituent monomers and hardeners. arxiv.org This approach can screen vast numbers of potential formulations to identify promising candidates for specific applications, dramatically speeding up the discovery of new high-performance materials.

Applying these computational tools to TPPG resins would enable the in silico design of materials with precisely tailored thermal and mechanical properties, optimizing them for demanding applications while minimizing costly and time-intensive laboratory experiments.

Q & A

Q. How can researchers distinguish 1,1,1-Tris(p-glycidyloxyphenyl)propane from structurally similar triols during characterization?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy with inverse-gated 13C^{13}\text{C} analysis to resolve overlapping signals from primary vs. secondary hydroxyl groups. For example, the 13C^{13}\text{C} DEPT spectrum of hyperbranched polymers derived from 1,1,1-tris(hydroxymethyl)propane (TMP) shows distinct peaks for primary hydroxyl carbons (~62 ppm) and tertiary carbons (~45 ppm) . Mass spectrometry (MS) and FTIR can further confirm glycidyloxy group substitution by identifying epoxy ring vibrations (~910 cm1^{-1}) and molecular ion fragmentation patterns.

Q. What are effective purification protocols for isolating this compound from reaction byproducts?

  • Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient eluent system (ethyl acetate/hexane 1:4 to 1:1) to separate unreacted glycidol derivatives. For thermally stable batches, vacuum distillation at 2 mmHg (159–161°C) isolates the pure compound, as demonstrated in TMP-based transesterification studies . Monitor purity via thin-layer chromatography (TLC) with iodine vapor visualization.

Q. What characterization techniques are critical for verifying the epoxy functionality of this compound?

  • Methodological Answer : Employ 1H^1\text{H} NMR to detect glycidyloxy protons (δ 2.6–3.2 ppm for epoxy methylene groups and δ 3.7–4.3 ppm for oxirane protons). Titration with hydrobromic acid in acetic acid quantifies epoxy equivalents. Differential scanning calorimetry (DSC) can confirm curing behavior by tracking exothermic peaks during cross-linking .

Advanced Research Questions

Q. How can cross-linking density in this compound-based polymers be systematically optimized for tailored viscoelastic properties?

  • Methodological Answer : Adjust the ratio of primary vs. secondary hydroxyl groups in cross-linkers. For example, replacing glycerol with TMP in poly(butylene terephthalate) vitrimers increases primary hydroxyl content, slowing stress relaxation kinetics by 40% while maintaining mechanical integrity. Use small-molecule kinetic models (e.g., transesterification with Zn(II) catalysts) to correlate hydroxyl reactivity with macroscopic properties .

Q. How should researchers address contradictions in reaction kinetics between hydrogen bond-donating solvents and glycidyloxy activation?

  • Methodological Answer : Design solvent polarity experiments to resolve conflicting data. In benzylic fluoride amination, TMP acts as a hydrogen bond donor in highly concentrated conditions, accelerating C–F bond activation. However, polar aprotic solvents (e.g., DMF) hinder this process. Use Hammett substituent constants to quantify solvent effects and optimize reaction conditions .

Q. What computational approaches are suitable for modeling transesterification kinetics in TMP-derived systems?

  • Methodological Answer : Apply nonlinear regression analysis to determine rate constants for forward and reverse reactions. For palm-based methyl ester transesterification, a pseudo-first-order model with Arrhenius parameters (activation energy ~65 kJ/mol) accurately predicts conversion rates. Molecular dynamics simulations can further elucidate steric effects from the bulky glycidyloxy substituents .

Q. How does hydrogen bonding influence the stability of glycidyloxy intermediates during synthesis?

  • Methodological Answer : Conduct FTIR studies to monitor O–H stretching frequencies (3200–3600 cm1^{-1}) during intermediate formation. TMP’s three hydroxyl groups form intramolecular hydrogen bonds, stabilizing transition states in C–F activation. Compare with less stable analogs (e.g., 1,1,1-tris(hydroxymethyl)ethane) to validate hydrogen bonding’s role .

Q. What strategies enable the use of this compound as a ligand in catalytic cluster synthesis?

  • Methodological Answer : Exploit its tridentate coordination capability with transition metals. In MnIII^{III}/MnII^{II} clusters, TMP’s hydroxyl groups bind to metal centers, forming a [Mn8_83_3-OR)6_6]6+^{6+} core. Use X-ray crystallography to confirm ligand geometry and magnetic susceptibility measurements to assess cluster stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.